molecular formula C11H12F2N2O2 B1525486 3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 1270676-00-0

3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B1525486
CAS No.: 1270676-00-0
M. Wt: 242.22 g/mol
InChI Key: XCEKZXIOKJIYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one (CAS Number: 1270676-00-0 ) is a high-purity organic compound offered for research and development purposes. This chemical features a pyrrolidin-2-one scaffold substituted with an amino group and a 2-(difluoromethoxy)phenyl ring on the nitrogen atom. It has a molecular formula of C11H12F2N2O2 and a molecular weight of 242.23 g/mol . The product is supplied with a guaranteed purity of 95% . Research Applications and Value This compound belongs to a class of substituted pyrrolidinones that are of significant interest in medicinal chemistry and agrochemical research. While specific studies on this exact molecule are not widely published, patents indicate that structurally similar 3-aminopyrrolidin-2-one derivatives are explored for their potential biological activities . Researchers investigate these scaffolds in various fields, including the development of novel herbicide candidates . The presence of the difluoromethoxy group is a common bioisostere in drug design, often used to modulate the molecule's electronic properties, metabolic stability, and membrane permeability. Handling and Safety This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) before use. The compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should use appropriate personal protective equipment (PPE), including gloves and eye/face protection, and handle the material only in a well-ventilated area .

Properties

IUPAC Name

3-amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)17-9-4-2-1-3-8(9)15-6-5-7(14)10(15)16/h1-4,7,11H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEKZXIOKJIYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent due to its unique structural features.

Key Findings :

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, including drug-resistant pathogens. For instance, it demonstrated inhibitory concentrations against Mycobacterium bovis .
  • Antitumor Properties : In vitro experiments indicate that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : It has been identified as an inhibitor of key metabolic enzymes, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique difluoromethoxy group enhances its reactivity and selectivity in chemical reactions, making it valuable for developing novel compounds.

Synthetic Routes :

  • The synthesis typically involves standard organic synthesis protocols, including substitution reactions and difluoromethoxylation processes .

Antimicrobial Efficacy

A study evaluated the compound's efficacy against Mycobacterium bovis, revealing significant IC50 values that indicate strong antimicrobial properties. The results support further exploration of this compound as a potential treatment for infections caused by resistant strains.

Antitumor Activity

In vitro studies demonstrated that this compound can effectively inhibit the proliferation of cancer cells through apoptotic pathways. These findings suggest its potential role in cancer therapy.

Enzyme Inhibition Analysis

Research highlighted the compound's inhibition of ACC, showcasing its ability to modulate fatty acid metabolism effectively. This property may have implications for metabolic disorders and obesity treatment.

Comparison with Similar Compounds

Structural and Electronic Differences

  • This may enhance solubility compared to purely hydrophobic groups like –CF₃ . Trifluoromethyl (–CF₃): A stronger electron-withdrawing group, increasing lipophilicity and metabolic stability but reducing solubility . Fluoro (–F): Minimal steric impact but alters electronic distribution; the 2-fluoro analog (C₁₀H₁₁FN₂O) has a predicted density of 1.275 g/cm³ and boiling point of 388°C .
  • In contrast, the 4-amino isomer () may exhibit different reactivity and toxicity profiles due to altered hydrogen-bonding patterns .

Preparation Methods

Construction of the Pyrrolidin-2-one Core

The pyrrolidin-2-one scaffold is typically synthesized via cyclization reactions involving amino acid derivatives or through ring-closure of suitable linear precursors.

Attachment of the 2-(Difluoromethoxy)phenyl Group

The 2-(difluoromethoxy)phenyl substituent is generally introduced via:

Specific Preparation Methods Documented

Patent-Reported Synthetic Route (US20230406829A1)

A recent patent describes heterocyclic compounds including pyrrolidin-2-one derivatives with immune checkpoint inhibitory activity. Although the patent focuses broadly on heterocyclic compounds, it includes preparation methods relevant to 3-amino-pyrrolidin-2-one derivatives substituted with difluoromethoxy phenyl groups.

  • The synthetic route involves the preparation of the pyrrolidin-2-one ring, followed by functionalization at the nitrogen with a 2-(difluoromethoxy)phenyl substituent.
  • Amination at the 3-position is achieved via selective substitution or reductive amination steps.
  • Reaction conditions include the use of appropriate bases and solvents to facilitate nucleophilic substitution and ring closure steps.
  • The patent emphasizes the stereochemical control in the synthesis, ensuring the correct configuration at the 3-amino position to optimize biological activity.

Literature on Pyrrolidin-2-one Derivatives Synthesis

While direct literature on the exact compound is limited, related compounds such as (2S,3S)-2-amino-1-(pyrrolidin-1-yl)-3-(difluoromethoxy)phenyl derivatives have been reported.

  • These syntheses typically start from chiral amino acid derivatives or protected amino alcohols.
  • The difluoromethoxyphenyl group is introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
  • Amination at the 3-position is controlled through stereoselective synthesis or chiral auxiliaries to ensure the desired stereochemistry.

Advanced Synthetic Techniques for Heterocycles

Recent advances in heterocycle synthesis provide methodologies applicable to this compound:

  • Cyclocondensation reactions : Combining hydrazines with 1,3-dielectrophilic compounds to form nitrogen-containing heterocycles.
  • Dipolar cycloadditions : Using 1,3-dipoles and alkynes for ring formation, which can be adapted for pyrrolidinone ring construction.
  • Transition-metal catalyzed cross-couplings : Palladium or copper-catalyzed reactions enable efficient arylation of nitrogen atoms in heterocycles, facilitating the attachment of difluoromethoxyphenyl groups.

Comparative Table of Preparation Methods

Step Methodology Key Reagents/Conditions Advantages Limitations
Pyrrolidin-2-one ring formation Cyclization of amino acid derivatives Dehydrating agents, acidic/basic conditions High regio- and stereoselectivity Requires chiral precursors
3-Amino substitution Reductive amination or nucleophilic substitution Amines, reducing agents (e.g., NaBH3CN) Stereocontrol possible Potential side reactions
Attachment of difluoromethoxyphenyl Nucleophilic aromatic substitution or Pd-catalyzed coupling Halogenated difluoromethoxyphenyl precursors, Pd catalysts, ligands Efficient arylation, broad substrate scope Requires expensive catalysts, sensitive to moisture
Stereochemical control Use of chiral auxiliaries or catalysts Chiral ligands, chiral starting materials High enantioselectivity Increased synthetic complexity

Research Findings and Optimization

  • Stereochemistry : The (3S)-configuration at the amino-substituted pyrrolidinone is critical for biological activity, necessitating stereoselective synthesis or resolution.
  • Reaction conditions : Mild bases and solvents such as DMF or DMSO are preferred to maintain functional group integrity, especially for the difluoromethoxy substituent.
  • Yield and purity : Optimization of catalyst loadings and reaction times improves yields, with purification typically achieved by chromatography or recrystallization.
  • Scalability : Patent disclosures suggest that the synthetic routes are amenable to scale-up for pharmaceutical production, with attention to stereochemical purity and reproducibility.

Q & A

Q. What are the established synthetic routes for 3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves three stages:
  • Intermediate formation : Cyclization of precursors (e.g., carboxylic acid derivatives) to generate the pyrrolidinone core. For example, pyrrolidine-2-carbaldehyde intermediates are formed via decarboxylation and ipso-oxidation .
  • Functionalization : Introduction of the difluoromethoxy group at the phenyl ring via nucleophilic substitution or coupling reactions. Halogenation (e.g., bromine) may precede substitution with difluoromethoxy groups .
  • Amination : Selective introduction of the amino group at position 3 using reagents like ammonia or protected amines under controlled pH and temperature .
  • Optimization : Industrial methods employ catalysts (e.g., palladium for cross-coupling) and solvent systems (e.g., DMF or THF) to enhance yield (>70%) and purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrrolidinone ring, amino group (δ\delta 2.5–3.5 ppm), and difluoromethoxy substituent (δ\delta 4.5–5.5 ppm for OCH2_2F2_2) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. 268.23 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions of the amino group .
  • HPLC : Ensures purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary hazards associated with handling this compound, and what safety protocols are recommended?

  • Methodological Answer :
  • Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Safety Protocols :
  • Use fume hoods and PPE (gloves, goggles).
  • Neutralize spills with inert absorbents (e.g., vermiculite).
  • Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the compound’s electronic and steric properties compared to other halogenated analogs?

  • Methodological Answer :
  • Electronic Effects : The difluoromethoxy group (-OCHF2_2) is strongly electron-withdrawing due to fluorine’s electronegativity, reducing electron density on the phenyl ring and altering reaction kinetics (e.g., slower electrophilic substitution) .
  • Steric Effects : Compared to -OCH3_3, the bulkier -OCHF2_2 group increases steric hindrance, impacting binding affinity in biological targets.
  • Comparative Data :
SubstituentlogPMetabolic Stability (t1/2_{1/2})
-OCH3_31.22.1 hrs
-OCHF2_21.84.5 hrs
-Cl2.31.8 hrs

Fluorine’s lipophilicity enhances metabolic stability, making -OCHF2_2 superior for drug candidates .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity data?

  • Methodological Answer :
  • Docking vs. Assay Discrepancies : If computational models predict enzyme inhibition (e.g., kinase targets) but in vitro assays show low activity:
  • Solubility Correction : Test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to rule out false negatives .
  • Metabolite Screening : Use LC-MS to identify active metabolites masking parent compound efficacy .
  • Proteomics : Validate target engagement via thermal shift assays or SPR .

Q. How can reaction conditions be optimized to suppress byproducts during the amination step?

  • Methodological Answer :
  • Byproduct Analysis : Common byproducts include over-alkylated amines or ring-opened derivatives.
  • Optimization :
  • Temperature Control : Maintain 0–5°C during amination to minimize side reactions .
  • Protecting Groups : Use Boc or Fmoc-protected amines to enhance regioselectivity .
  • Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation efficiency .

Q. What mechanistic insights explain the compound’s selectivity for GABAA_A receptors over other CNS targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulations reveal hydrogen bonding between the amino group and receptor α1-subunit (His102) and hydrophobic interactions with the difluoromethoxy-phenyl moiety .
  • Mutagenesis Studies : α1(H102A) mutants show 10-fold reduced binding affinity, confirming the role of this residue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.